molecular formula C11H10O4 B8368395 2-Methylbenzylidenemalonic acid

2-Methylbenzylidenemalonic acid

Cat. No.: B8368395
M. Wt: 206.19 g/mol
InChI Key: ZXCRUOKKEYFRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzylidenemalonic acid (CAS: Not explicitly provided in evidence) is a substituted malonic acid derivative characterized by a benzylidene group attached to the malonic acid backbone, with a methyl substituent at the 2-position of the aromatic ring. This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are notable for their reactivity in Michael addition reactions and applications in organic synthesis. Its structure combines the electron-withdrawing properties of the carbonyl groups with the steric and electronic effects of the methyl-substituted aromatic ring, influencing its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., acidity, stability) .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-[(2-methylphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C11H10O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

ZXCRUOKKEYFRRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzylidenemalonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbenzylidenemalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzylidenemalonic acid involves its interaction with various molecular targets. The benzylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally related compounds include 2-Benzylmalonic acid and unsubstituted benzylidenemalonic acid . Below is a comparative analysis based on available evidence:

Property 2-Methylbenzylidenemalonic Acid 2-Benzylmalonic Acid Benzylidenemalonic Acid (Unsubstituted)
Structure 2-methylbenzylidene group Benzyl group at malonic acid Benzylidene group (no methyl substituent)
Reactivity Enhanced steric hindrance Lower steric hindrance Higher electron deficiency
Applications Polymer stabilizers, organic synth. Pharmaceuticals, agrochemicals UV absorbers, dye intermediates
Melting Point ~160–165°C (estimated) 142–145°C ~155–160°C
Solubility Low in water, moderate in DMSO Low in water, high in ethanol Moderate in polar solvents

Key Findings :

  • Steric Effects : The methyl group in this compound increases steric hindrance compared to 2-benzylmalonic acid, reducing its reactivity in nucleophilic additions but enhancing thermal stability .
  • Electronic Effects : The unsubstituted benzylidenemalonic acid exhibits greater electron deficiency due to the absence of electron-donating groups, making it more reactive in Diels-Alder reactions .
  • Applications : While 2-benzylmalonic acid is prioritized in pharmaceutical synthesis (e.g., NSAID precursors), this compound’s stability makes it suitable for polymer additives .
Stability and Degradation
  • This compound degrades slower under UV exposure compared to its unsubstituted counterpart, attributed to the methyl group’s electron-donating effect stabilizing the conjugated system .

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